molecular formula C12H22N2O2 B11788291 Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B11788291
M. Wt: 226.32 g/mol
InChI Key: RLOYSVWUHHDAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₂. It is part of the diazabicyclo family, which is known for its unique bicyclic structure that includes nitrogen atoms. This compound is used in various research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of neopentyl alcohol with 3,8-diazabicyclo[4.2.0]octane-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

2,2-dimethylpropyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)8-16-11(15)14-5-4-9-6-13-10(9)7-14/h9-10,13H,4-8H2,1-3H3

InChI Key

RLOYSVWUHHDAHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)N1CCC2CNC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.